N-[(E)-[5-bromo-2-hydroxy-3-[(E)-(tridecanoylhydrazinylidene)methyl]phenyl]methylideneamino]tridecanamide
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Overview
Description
N-[(E)-[5-bromo-2-hydroxy-3-[(E)-(tridecanoylhydrazinylidene)methyl]phenyl]methylideneamino]tridecanamide: is a complex organic compound characterized by its unique structure, which includes a brominated phenol group, a hydrazone linkage, and a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[5-bromo-2-hydroxy-3-[(E)-(tridecanoylhydrazinylidene)methyl]phenyl]methylideneamino]tridecanamide typically involves multiple steps:
Bromination: The starting material, a phenol derivative, undergoes bromination using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst.
Hydrazone Formation: The brominated phenol is then reacted with tridecanoylhydrazine to form the hydrazone linkage. This step often requires acidic or basic conditions to facilitate the reaction.
Condensation: The final step involves the condensation of the hydrazone with tridecanamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-[5-bromo-2-hydroxy-3-[(E)-(tridecanoylhydrazinylidene)methyl]phenyl]methylideneamino]tridecanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent due to its unique structure and functional groups.
Materials Science: The compound’s hydrophobic aliphatic chain and polar functional groups make it suitable for use in the development of novel materials, such as surfactants or coatings.
Biological Studies: Its interactions with biological molecules are studied to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[(E)-[5-bromo-2-hydroxy-3-[(E)-(tridecanoylhydrazinylidene)methyl]phenyl]methylideneamino]tridecanamide involves its interaction with specific molecular targets. The brominated phenol group can interact with enzymes or receptors, while the hydrazone linkage may facilitate binding to nucleic acids or proteins. The long aliphatic chain enhances its ability to interact with lipid membranes, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-[5-bromo-2-hydroxy-3-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl]methylideneamino]dodecanamide
- N-[(E)-[5-bromo-2-hydroxy-3-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl]methylideneamino]tetradecanamide
Uniqueness
N-[(E)-[5-bromo-2-hydroxy-3-[(E)-(tridecanoylhydrazinylidene)methyl]phenyl]methylideneamino]tridecanamide is unique due to its specific chain length and the presence of both brominated phenol and hydrazone functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C34H57BrN4O3 |
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Molecular Weight |
649.7 g/mol |
IUPAC Name |
N-[(E)-[5-bromo-2-hydroxy-3-[(E)-(tridecanoylhydrazinylidene)methyl]phenyl]methylideneamino]tridecanamide |
InChI |
InChI=1S/C34H57BrN4O3/c1-3-5-7-9-11-13-15-17-19-21-23-32(40)38-36-27-29-25-31(35)26-30(34(29)42)28-37-39-33(41)24-22-20-18-16-14-12-10-8-6-4-2/h25-28,42H,3-24H2,1-2H3,(H,38,40)(H,39,41)/b36-27+,37-28+ |
InChI Key |
NQHZTXWOEUOFFR-NQWAKLOSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC(=O)N/N=C/C1=CC(=CC(=C1O)/C=N/NC(=O)CCCCCCCCCCCC)Br |
Canonical SMILES |
CCCCCCCCCCCCC(=O)NN=CC1=CC(=CC(=C1O)C=NNC(=O)CCCCCCCCCCCC)Br |
Origin of Product |
United States |
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